2-(2-Ethoxyphenyl)piperidine, HCl

medicinal chemistry structure-activity relationship physicochemical property

2-(2-Ethoxyphenyl)piperidine HCl (CAS 1177349-47-1) is a 2-arylpiperidine scaffold with ortho-ethoxy substitution providing unique steric/lipophilic profiles for sigma receptor SAR. The HCl salt ensures aqueous solubility for PAMPA, Caco-2, and binding assays. Enables N-functionalization (acylation, alkylation, sulfonylation) while preserving conformational constraints. Substitution with analogues lacking the precise ortho-ethoxy pattern introduces uncontrolled variables. Multi-vendor ≥95% purity with CoA documentation supports GLP workflows.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 1177349-47-1
Cat. No. B3087814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyphenyl)piperidine, HCl
CAS1177349-47-1
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2CCCCN2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-2-15-13-9-4-3-7-11(13)12-8-5-6-10-14-12;/h3-4,7,9,12,14H,2,5-6,8,10H2,1H3;1H
InChIKeyJXGOCTRWIFNUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxyphenyl)piperidine HCl (CAS 1177349-47-1): Structural Identity and Procurement Baseline for 2-Arylpiperidine Research Tools


2-(2-Ethoxyphenyl)piperidine hydrochloride (CAS 1177349-47-1) is a synthetic 2-arylpiperidine derivative with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol . The compound features a piperidine ring substituted at the 2-position with a 2-ethoxyphenyl moiety, placing it within the broader 2-arylpiperidine structural class that includes numerous pharmacologically relevant scaffolds [1]. As the hydrochloride salt of the free base (CAS 383128-66-3), this form offers enhanced aqueous solubility and handling convenience for research applications . Available from multiple vendors at purity specifications ranging from 95% to >99%, this compound serves primarily as a building block and research intermediate rather than as a characterized pharmacological probe .

Why 2-(2-Ethoxyphenyl)piperidine HCl Cannot Be Substituted with Other 2-Arylpiperidines in SAR-Driven Research Programs


The 2-arylpiperidine scaffold exhibits profound sensitivity to aromatic substitution patterns, with even minor modifications at the ortho, meta, or para positions producing substantially divergent biological profiles [1]. Systematic structure-activity relationship (SAR) studies on 2-arylpiperidines have established that the nature and position of aryl substituents directly modulate sigma receptor subtype selectivity and binding affinity [2]. The 2-ethoxyphenyl substitution pattern in this compound confers distinct conformational constraints—specifically, the ethoxy group at the ortho position introduces steric hindrance that influences the piperidine ring's chair conformation and the relative orientation of the aryl moiety compared to methoxy, unsubstituted phenyl, or alternative positional isomers . Generic substitution with structurally similar compounds lacking precisely this substitution pattern would invalidate SAR continuity and introduce uncontrolled variables into pharmacological studies or synthetic sequences [1].

2-(2-Ethoxyphenyl)piperidine HCl: Quantifiable Differentiation Evidence for Research Procurement Decisions


Ortho-Ethoxy Substitution Confers Distinct Physicochemical Profile Versus Methoxy and Unsubstituted 2-Arylpiperidine Analogs

The 2-(2-ethoxyphenyl) substitution pattern in this compound produces a calculated molecular weight of 241.76 g/mol for the hydrochloride salt (205.3 g/mol for the free base), which is approximately 14 g/mol higher than the corresponding 2-(2-methoxyphenyl)piperidine analog (MW 191.27 g/mol for free base) due to the methylene extension in the ethoxy group . The ethoxy substituent at the ortho position introduces greater steric bulk and enhanced lipophilicity compared to both the methoxy analog and the unsubstituted 2-phenylpiperidine, parameters known to influence membrane permeability and receptor binding pocket accommodation in 2-arylpiperidine scaffolds . The ortho positioning specifically induces 1,3-allylic strain that restricts conformational flexibility of the aryl-piperidine bond relative to meta- or para-substituted positional isomers .

medicinal chemistry structure-activity relationship physicochemical property

Hydrochloride Salt Form Provides Quantifiable Solubility and Handling Advantages Over Free Base for Aqueous Assay Systems

2-(2-Ethoxyphenyl)piperidine is commercially supplied as the hydrochloride salt (CAS 1177349-47-1) rather than the free base form (CAS 383128-66-3). The hydrochloride salt formation increases aqueous solubility by approximately 1-2 orders of magnitude compared to the free base, a general property of piperidine hydrochloride salts that enables direct dissolution in aqueous buffers without requiring organic co-solvents . The free base form (MW 205.3 g/mol, pKa ~10 for the piperidine nitrogen) exhibits limited water solubility and requires protonation or organic solvent vehicles for biological assays . The hydrochloride salt additionally offers superior long-term storage stability, with documented shelf life exceeding 12 months under standard laboratory storage conditions (cool, dry environment) compared to the more hygroscopic and oxidation-prone free base .

drug discovery assay development sample preparation

Ortho-Positioned 2-Arylpiperidine Scaffold Exhibits Divergent Sigma Receptor Selectivity Profile Compared to Alternative Aryl Substitution Patterns

Systematic SAR evaluation of 2-arylpiperidine analogs has established that aryl substitution position and identity critically determine sigma-1 (σ₁R) versus sigma-2 (σ₂R) receptor selectivity [1]. In a comprehensive 2022 study evaluating novel 2-arylpiperidine analogs, N-acyl-2-arylpiperidines demonstrated selective σ₁R binding, with enantiomeric forms of structurally related 2-arylpiperidines showing Ki values of 15.7 nM and 48.3 nM for human σ₁R, indicating that both stereochemical configurations can retain comparable selectivity [2]. The ortho-substitution pattern present in 2-(2-ethoxyphenyl)piperidine HCl is distinct from meta- and para-substituted arylpiperidines, which have been shown to exhibit altered sigma receptor subtype preferences in competitive radioligand binding assays [1]. While direct binding data for the target compound are not publicly available, the established SAR framework indicates that the 2-arylpiperidine core with ortho-substitution occupies a unique position in sigma receptor ligand space [3].

sigma receptor CNS pharmacology radioligand binding

Commercially Available Purity Specifications Enable Direct Procurement Across Multiple Vendor Sources with Quantified Quality Thresholds

2-(2-Ethoxyphenyl)piperidine HCl is available from multiple independent commercial suppliers with documented purity specifications ranging from 95% to >99% . Specifically, AKSci offers the compound at ≥95% purity (Catalog 5115CX), MolCore supplies at NLT 98% purity under ISO certification, and SynHet provides >99% pure bulk quantities meeting USP/BP/Ph. Eur. pharmaceutical-grade standards . This multi-source commercial availability with verifiable purity specifications distinguishes the compound from custom-synthesis-only analogs that require 4-8 week lead times and lack batch-to-batch consistency data . The availability of Certificates of Analysis (CoA) and Safety Data Sheets (SDS/MSDS) from multiple vendors further supports regulatory compliance and documentation requirements for GLP and ISO-certified research environments .

chemical procurement quality control research reagents

Validated Research and Procurement Applications for 2-(2-Ethoxyphenyl)piperidine HCl Based on Evidence


Sigma Receptor Ligand Development and SAR Exploration Using Ortho-Substituted 2-Arylpiperidine Scaffold

2-(2-Ethoxyphenyl)piperidine HCl serves as a building block for developing sigma receptor ligands, leveraging the established SAR of 2-arylpiperidines where substitution pattern and stereochemistry determine σ₁R versus σ₂R selectivity [1]. The ortho-ethoxy substitution provides a distinct SAR vector compared to methoxy, unsubstituted phenyl, or meta/para positional isomers, enabling systematic exploration of binding pocket interactions in sigma receptor radioligand binding assays [2]. Researchers can utilize this scaffold to synthesize N-functionalized derivatives (acyl, alkyl, or sulfonyl) and evaluate binding affinities using competitive displacement of [³H]-pentazocine (σ₁R) or [³H]-DTG (σ₂R) in tissue homogenates or recombinant receptor preparations.

Physicochemical Property Optimization Studies Leveraging Ortho-Ethoxy Steric and Lipophilic Modulation

The ortho-ethoxy substituent in this compound provides a defined steric and lipophilic profile for systematic physicochemical optimization studies. The increased molecular weight (+14 g/mol vs. methoxy analog) and enhanced lipophilicity from the ethoxy group enable quantitative assessment of how incremental changes in steric bulk and logP affect membrane permeability, metabolic stability, and off-target binding in 2-arylpiperidine series [1]. This scaffold is particularly suitable for ADME optimization campaigns where fine-tuning of physicochemical parameters is required without altering the core pharmacophore recognition elements [2]. The hydrochloride salt form facilitates direct dissolution in aqueous buffer systems for parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayer transport studies.

Chemical Biology Tool Compound Generation via Piperidine Nitrogen Functionalization

2-(2-Ethoxyphenyl)piperidine HCl provides a secondary amine handle (piperidine nitrogen) suitable for diverse functionalization reactions including acylation, alkylation, reductive amination, and sulfonylation, enabling the generation of focused chemical biology tool compound libraries [1]. The 2-aryl substitution pattern with ortho-ethoxy group remains intact during these nitrogen-directed transformations, preserving the core scaffold's conformational constraints while introducing functional diversity at the piperidine nitrogen [2]. This synthetic versatility supports the preparation of affinity probes (biotinylated or fluorescently labeled derivatives), PROTAC precursors, and compound collections for phenotypic screening campaigns in central nervous system or oncology target areas.

Analytical Reference Standard and Method Development for Arylpiperidine Detection and Quantification

The high-purity commercial availability of 2-(2-Ethoxyphenyl)piperidine HCl (≥95% to >99% purity with CoA documentation) supports its use as an analytical reference standard for LC-MS/MS, HPLC-UV, and GC-MS method development [1]. The well-defined molecular weight (241.76 g/mol), characteristic InChI Key (JXGOCTRWIFNUKS-UHFFFAOYSA-N), and distinct chromatographic retention properties enable its deployment as a calibration standard for quantifying structurally related arylpiperidine compounds in biological matrices, environmental samples, or synthetic reaction monitoring [2]. Multi-vendor sourcing with documented purity specifications ensures method transferability and regulatory compliance for GLP analytical workflows.

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